molecular formula C11H16N6O B15066459 [(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol CAS No. 120330-36-1

[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol

Cat. No.: B15066459
CAS No.: 120330-36-1
M. Wt: 248.28 g/mol
InChI Key: KYRWUVXJWUCGCC-RQJHMYQMSA-N
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Description

[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol is a complex organic compound that features a cyclopentyl ring bonded to a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclopentyl ring, followed by the introduction of the purine moiety through a series of nucleophilic substitution reactions. The final step often involves the reduction of an intermediate to yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups onto the purine ring.

Scientific Research Applications

[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and nucleic acid chemistry.

    Industry: It may be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of [(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol involves its interaction with specific molecular targets. The purine moiety can interact with enzymes or nucleic acids, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with a similar purine ring structure.

    Cyclopentylamine: A simpler compound with a cyclopentyl ring, but lacking the purine moiety.

Uniqueness

[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol is unique due to its combination of a cyclopentyl ring and a purine derivative. This structural feature allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

CAS No.

120330-36-1

Molecular Formula

C11H16N6O

Molecular Weight

248.28 g/mol

IUPAC Name

[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol

InChI

InChI=1S/C11H16N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h5-7,18H,1-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1

InChI Key

KYRWUVXJWUCGCC-RQJHMYQMSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)N

Canonical SMILES

C1CC(CC1CO)N2C=NC3=C(N=C(N=C32)N)N

Origin of Product

United States

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